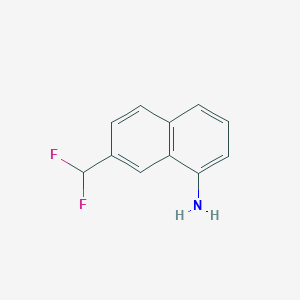

1-Amino-7-(difluoromethyl)naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9F2N |

|---|---|

Molecular Weight |

193.19 g/mol |

IUPAC Name |

7-(difluoromethyl)naphthalen-1-amine |

InChI |

InChI=1S/C11H9F2N/c12-11(13)8-5-4-7-2-1-3-10(14)9(7)6-8/h1-6,11H,14H2 |

InChI Key |

RIGYPOGEKMNJTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 7 Difluoromethyl Naphthalene

Strategies for the Introduction of the Difluoromethyl Group onto Naphthalene (B1677914) Scaffolds

The incorporation of the difluoromethyl (CF2H) group into aromatic systems like naphthalene is a significant area of research, primarily due to the unique electronic properties this group imparts. The CF2H moiety can act as a lipophilic hydrogen bond donor and serve as a bioisostere for other functional groups, such as thiols or hydroxyls. nih.gov Various strategies have been developed to forge the C-CF2H bond on a naphthalene scaffold.

Palladium-Catalyzed C-CF2H Bond Formation

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of numerous carbon-carbon and carbon-heteroatom bonds. In the context of naphthalene functionalization, palladium-catalyzed C–H activation has been a fruitful area of investigation. nih.gov While direct palladium-catalyzed C-H difluoromethylation of naphthalene is not yet a widely established method, the principles of C-H functionalization provide a framework for its potential development.

Palladium-catalyzed C–H arylation and acetoxylation of naphthalene have been demonstrated, though controlling site selectivity between the α and β positions can be challenging. nih.gov For instance, the palladium(II) acetate-catalyzed acetoxylation of naphthalene often yields a nearly statistical mixture of isomers. nih.gov However, selectivity can be influenced by modifying the ligands on the palladium catalyst. The use of specific bidentate N~N ligands, such as bipyridine and diimines, has been shown to enhance reactivity and steer arylation to the α-position of naphthalene. nih.gov

The challenge in C-F bond formation, including C-CF2H, often lies in the final reductive elimination step from the palladium center. A common strategy to overcome this hurdle involves the oxidation of the palladium(II) intermediate to a higher oxidation state, such as palladium(IV), which more readily undergoes C-F reductive elimination. researchgate.net While this has been applied to C-H fluorination, its extension to difluoromethylation on naphthalene systems remains an area of active research. The development of palladium catalysts capable of mediating the direct C-H difluoromethylation of naphthalene would represent a significant advance, offering a more atom- and step-economical route to compounds like 1-Amino-7-(difluoromethyl)naphthalene. researchgate.netnih.gov

Direct Difluoromethylation of Aryl and Heteroaryl Systems

Direct difluoromethylation involves the introduction of the CF2H group onto an aromatic ring without prior functionalization (pre-functionalization). nih.gov This approach is highly desirable for its efficiency. A significant breakthrough in this area is the development of radical-based methods.

One notable reagent is zinc difluoromethanesulfinate (Zn(SO2CF2H)2), also known as DFMS. nih.gov This stable, easily handled powder serves as an excellent source of the difluoromethyl radical (•CF2H) under mild, oxidative conditions. The reaction is typically initiated with an oxidant like tert-butyl hydroperoxide and is compatible with a wide range of nitrogen-containing heteroarenes. nih.gov The mechanism involves the generation of the •CF2H radical, which then adds to the electron-deficient positions of the aromatic ring. nih.gov While much of the initial research focused on heterocycles, this methodology holds promise for application to carbocyclic aromatic systems like naphthalene. nih.gov The regiochemical outcome of the radical addition would be a critical factor in its application to naphthalene synthesis.

| Reagent/Method | Description | Advantages |

| Zn(SO2CF2H)2 (DFMS) | A stable, solid reagent that generates •CF2H radicals under oxidative conditions. | Mild, operationally simple, scalable, and chemoselective. nih.gov |

| Programmed Approaches | Require pre-functionalization, such as converting an aldehyde to a CF2H group using DAST, or copper-catalyzed cross-coupling. | High reactivity and site selectivity. nih.gov |

Skeletal Rearrangements and Ring Expansion Approaches to Difluoromethylated Naphthalenes

Skeletal editing has emerged as a powerful strategy for modifying aromatic cores, allowing for the synthesis of complex structures from simpler precursors through bond reorganization. nih.govresearchgate.net A novel and efficient method for synthesizing 2-(difluoromethyl)naphthalene (B2912400) derivatives involves a transition metal- and photocatalyst-free ring expansion of indenes. rsc.org

This approach utilizes a specially designed difluorodiazo hypervalent iodine(III) reagent. Under mild basic conditions at room temperature, this reagent reacts with indene (B144670) substrates to facilitate a skeletal rearrangement, expanding the five-membered ring of the indene into the six-membered ring of the naphthalene system while concurrently installing the difluoromethyl group. rsc.org This protocol offers a practical and direct route to a variety of 2-difluoromethyl naphthalenes in good yields. rsc.org While this method directly yields the 2-substituted isomer, it highlights the potential of skeletal rearrangement strategies in accessing difluoromethylated naphthalene scaffolds that could potentially be adapted for other isomers.

Application of Difluoromethylating Agents and Reagents

A variety of reagents have been developed to act as sources for the difluoromethyl group. The choice of reagent is critical and depends on the desired reaction pathway (e.g., radical, nucleophilic, or electrophilic).

For radical difluoromethylation, zinc difluoromethanesulfinate (DFMS) is a leading agent due to its stability and ease of use. nih.gov Another approach involves the in situ generation of difluorocarbene (:CF2) from precursors like difluoromethylene phosphobetaine (Ph3P+CF2CO2−). This species, formed via decarboxylation, can react with various nucleophiles. rsc.org

The table below summarizes some key difluoromethylating agents and their precursors.

| Agent/Precursor | Generated Species | Typical Application |

| Zn(SO2CF2H)2 (DFMS) | •CF2H (radical) | Direct C-H difluoromethylation of heteroarenes. nih.gov |

| Difluoromethylene phosphobetaine | :CF2 (carbene) | Difluoromethylation of N-H, O-H, and S-H bonds. rsc.org |

| Difluoromethanesulfonyl chloride | Precursor for sulfinate reagents | Used to synthesize reagents like DFMS. nih.gov |

| (Diethylamino)sulfur trifluoride (DAST) | Fluorinating agent | Converts aldehydes to difluoromethyl groups. nih.gov |

Approaches for the Regioselective Introduction of the Amino Group onto Naphthalene Systems

The introduction of an amino group at a specific position on the naphthalene ring is a classic challenge in organic synthesis. Several methods exist, with the Bucherer reaction being one of the most prominent for the synthesis of naphthylamines.

Bucherer Reaction and its Mechanistic Variants for Aminonaphthalene Synthesis

The Bucherer reaction is a reversible chemical reaction that converts a naphthol into a naphthylamine in the presence of ammonia (B1221849) and an aqueous sulfite (B76179) or bisulfite. wikipedia.orgorganicreactions.org Discovered by Hans Theodor Bucherer in 1904, this reaction is widely used in industrial chemistry, particularly for the synthesis of dye intermediates. wikipedia.org The reverse reaction, converting a naphthylamine back to a naphthol, is also possible. organicreactions.org

The mechanism of the Bucherer reaction is a notable example of an addition-elimination sequence on an aromatic system. It proceeds through the following key steps:

Protonation of the naphthol ring, which leads to a resonance-stabilized carbocation. wikipedia.org

Nucleophilic addition of a bisulfite anion to the naphthalene system, which temporarily disrupts the aromaticity. wikipedia.org

Tautomerization to form a more stable tetralone sulfonic acid intermediate. wikipedia.org

Nucleophilic addition of ammonia or an amine, followed by dehydration to form a resonance-stabilized cation. wikipedia.org

Elimination of sodium bisulfite from the enamine intermediate to restore the aromatic system and form the final naphthylamine product. wikipedia.org

The Bucherer reaction has been adapted and optimized over the years. One significant improvement is the use of microwave irradiation. tandfonline.comresearchgate.net Microwave-assisted Bucherer reactions can dramatically reduce reaction times from hours to minutes and can be performed in closed vessels, often leading to high yields of the desired aminonaphthalene derivatives. tandfonline.com For example, the synthesis of 2-naphthylamine (B18577) from β-naphthol under microwave conditions can achieve yields upwards of 90%. tandfonline.comresearchgate.net

| Reaction | Reagents | Key Features |

| Classic Bucherer Reaction | Naphthol, Ammonia, Sodium Bisulfite | Reversible conversion of naphthols to naphthylamines. wikipedia.org |

| Microwave-Assisted Bucherer | Naphthol, Amine, Sulfite source | Significantly reduced reaction times (e.g., 30 min) and high yields (70-90%). tandfonline.com |

This reaction's utility extends to the synthesis of various substituted aminonaphthalenes, making it a powerful tool for preparing precursors that could be used in the synthesis of complex molecules like this compound, provided the corresponding 7-(difluoromethyl)-1-naphthol is available. wikipedia.orgresearchgate.net

Reduction of Nitro-Substituted Naphthalenes

A primary and well-established method for the synthesis of aminonaphthalenes is the reduction of the corresponding nitro-substituted precursors. This transformation is fundamental in aromatic chemistry and can be achieved through various reagents and catalytic systems, each with its own set of advantages regarding yield, selectivity, and reaction conditions.

The catalytic hydrogenation of a precursor like 7-(difluoromethyl)-1-nitronaphthalene represents a common and efficient route. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as Raney nickel, palladium on carbon (Pd/C), and platinum(IV) oxide are frequently employed for the reduction of aromatic nitro compounds. google.comwikipedia.org Industrial-scale production of 1-naphthylamine (B1663977) from 1-nitronaphthalene (B515781) often utilizes catalytic hydrogenation, with reported yields exceeding 90-99%. google.comgoogle.com The reaction is generally carried out under elevated temperature and pressure, often in the presence of an inert, water-miscible organic solvent like a lower aliphatic alcohol (e.g., isopropanol) to ensure homogeneity and improve reaction rates. google.com

Chemical reduction methods offer an alternative to catalytic hydrogenation. The Bechamp reduction, using iron filings in an acidic medium (e.g., dilute hydrochloric or acetic acid), is a classic method for converting aromatic nitro compounds to amines. google.comwikipedia.org Other metal-based systems, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or zinc metal in aqueous ammonium (B1175870) chloride, are also effective. wikipedia.orgscispace.com These methods are particularly useful in laboratory settings and can be highly efficient, though they may generate significant metal waste. scispace.com More recent developments include the use of reagents like sodium hydrosulfite or metal hydrides, although the latter can sometimes lead to side products like azo compounds if not carefully controlled. wikipedia.org

The choice of reducing agent can be critical for chemoselectivity when other reducible functional groups are present in the molecule.

Table 1: Comparison of Reagents for Nitro-Naphthalene Reduction

| Reagent/Catalyst | Typical Conditions | Advantages | Common Yields | Citations |

|---|---|---|---|---|

| H₂ / Raney Ni | Elevated temp. & pressure, alcohol solvent | High yield, catalyst reusability | >95% | google.comijcce.ac.ir |

| H₂ / Pd/C | Room temp. to moderate heat, various solvents | High efficiency, good functional group tolerance | >90% | wikipedia.orgscispace.com |

| Fe / HCl or CH₃COOH | Refluxing acid | Inexpensive, widely used historically | ~90% | google.comwikipedia.org |

| SnCl₂ / HCl | Concentrated acid, often at room temp. | Effective for small-scale synthesis | High | wikipedia.org |

| Zn / NH₄Cl | Aqueous medium | Mild conditions | High | scispace.com |

| Sodium Hydrosulfite | Aqueous or alcoholic solution | Good for selective reductions | Variable | wikipedia.org |

Nucleophilic Aromatic Substitution with Amine Nucleophiles

Nucleophilic aromatic substitution (SNAr) presents another potential pathway for introducing an amino group onto a naphthalene ring system. This reaction involves the displacement of a leaving group, typically a halide, by a nucleophile, such as ammonia or an amine. For this reaction to be feasible, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. researchgate.net These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. mdpi.com

In the context of synthesizing this compound, a hypothetical SNAr route could involve the reaction of a 1-halo-7-(difluoromethyl)naphthalene with an amine source. However, the success of this approach is not guaranteed. The difluoromethyl (CF₂H) group, while more electron-withdrawing than a methyl group, is not as powerful an activating group as a nitro (NO₂) group. researchgate.net Therefore, the naphthalene ring may not be sufficiently electron-deficient to undergo nucleophilic attack readily, especially without additional activating substituents.

Furthermore, the position of the leaving group and any activating groups is crucial for regioselectivity and reaction rate. researchgate.net If a strong EWG were present at the C2 or C4 position relative to a leaving group at C1, the reaction would be significantly more favorable. Without such activation, forcing conditions, such as high temperatures and pressures, might be required, potentially leading to undesired side reactions.

Convergent and Divergent Synthetic Routes to this compound

Sequential Functionalization Strategies for the Naphthalene Core

A linear, sequential functionalization strategy is a common approach in the synthesis of multi-substituted aromatic compounds. For this compound, a plausible route would begin with the functionalization of the naphthalene backbone. A logical sequence could be:

Nitration: Naphthalene undergoes electrophilic nitration, typically with a mixture of nitric and sulfuric acid, to yield predominantly 1-nitronaphthalene. scitepress.org

Difluoromethylation: The subsequent introduction of the difluoromethyl group at the C7 position of 1-nitronaphthalene would be the next critical step. This is a challenging transformation due to the deactivating nature of the nitro group and the need for specific regiocontrol.

Reduction: The final step would be the reduction of the nitro group to an amino group, as detailed in section 2.2.2.

An alternative sequence might involve introducing the difluoromethyl group first, followed by nitration and reduction. The regiochemical outcome of the nitration step would then be directed by the difluoromethyl group.

Late-Stage Difluoromethylation on Amino-Naphthalene Precursors

Modern synthetic strategies often favor "late-stage functionalization," where key functional groups are introduced at the end of a synthetic sequence. rsc.orgresearchgate.net This approach can be highly advantageous for creating molecular diversity and for synthesizing complex molecules.

In the context of this compound, a late-stage difluoromethylation strategy would involve using a readily available aminonaphthalene precursor. A potential route is the nickel-catalyzed C-H difluoromethylation of an aromatic amine. nih.gov This method allows for the direct introduction of the CF₂H group at either the ortho or para position relative to the amino group, guided by the choice of ligand. nih.gov

For this specific target, one could envision starting with 1-aminonaphthalene and applying a catalytic system designed to direct difluoromethylation to the C7 position. This would require overcoming the inherent directing effects of the amino group, which strongly favors substitution at the C2 and C4 positions. A blocking group strategy or a catalyst system capable of overriding these effects would be necessary. This approach is highly valuable in medicinal chemistry for rapidly creating analogues of bioactive molecules. researchgate.netrsc.org

Control of Regioselectivity in Multi-Functionalized Naphthalene Synthesis

Achieving the desired 1,7-substitution pattern on the naphthalene core is a significant synthetic challenge. The regiochemical outcome of electrophilic substitution reactions on naphthalene is governed by the directing effects of the substituents already present.

Starting with Naphthalene: Nitration of unsubstituted naphthalene strongly favors the C1 (alpha) position. A second substitution is then directed by this nitro group. As a deactivating, meta-directing group, it would guide subsequent electrophilic substitutions primarily to the C5 and C8 positions, making direct synthesis of a 1,7-disubstituted product via this route difficult.

Starting with a Substituted Naphthalene: If one starts with a 2-substituted naphthalene, electrophilic attack is generally directed to the C1, C3, C6, and C8 positions, depending on the nature of the substituent. Synthesizing the 1,7-isomer often requires multi-step sequences involving blocking groups, rearrangement reactions, or building the naphthalene ring from a pre-functionalized precursor. nih.govrsc.org

In a sequential functionalization approach starting with 1-nitronaphthalene, introducing a group at the C7 position is not straightforward. The directing influence of the nitro group does not favor this position. Therefore, a more viable strategy might involve a nucleophilic or cross-coupling reaction on a pre-functionalized naphthalene, such as 7-bromo-1-nitronaphthalene, where the positions are already set.

The late-stage difluoromethylation of 1-aminonaphthalene presents its own regioselectivity challenges. The powerful ortho-, para-directing amino group would need to be overridden to achieve substitution at the C7 position, which is meta to the amino group. This highlights the importance of developing highly specialized catalytic systems for precise regiocontrol in C-H functionalization reactions. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound requires careful tuning of reaction parameters for each key step to maximize yield and purity while minimizing side products.

For the reduction of the nitro group , optimization involves several factors. In catalytic hydrogenation, the choice of catalyst (e.g., Pd, Pt, Ni), catalyst loading, hydrogen pressure, temperature, and solvent can all significantly impact the reaction's efficiency and selectivity. mdpi.com For instance, using purified 1-nitronaphthalene, free of sulfur-containing impurities that can poison the catalyst, is crucial for achieving high yields (>99%). google.com The process can be run continuously or in batches, with continuous processes often being preferred for industrial applications. google.com

Table 2: Key Parameters for Optimization in Catalytic Nitro Reduction

| Parameter | Influence on Reaction | Typical Range/Options | Citations |

|---|---|---|---|

| Catalyst | Activity and selectivity | Pd/C, Raney Ni, PtO₂ | google.commdpi.com |

| Catalyst Loading | Reaction rate and cost | 0.5 - 5 mol% | mdpi.com |

| Hydrogen Pressure | Reaction rate | 1.5 - 3.0 MPa | google.com |

| Temperature | Reaction rate and selectivity | 60 - 100 °C | google.com |

| Solvent | Substrate solubility, reaction medium | Ethanol, Isopropanol, Water | google.comscispace.com |

| Substrate Purity | Catalyst activity, final product purity | Low ppm of sulfur and isomers | google.com |

For a late-stage difluoromethylation step, optimization would focus on the catalytic system. This includes the choice of the metal precursor (e.g., nickel), the specific ligand which controls regioselectivity, the difluoromethylating agent (e.g., TMSCF₂H), and the reaction additives. nih.gov Temperature and reaction time are also critical variables that must be fine-tuned to balance conversion of the starting material with the potential for product degradation or side reactions. The development of robust catalysts that can operate under mild conditions with high turnover numbers is a key goal in this area. researchgate.netnih.gov

Chemical Reactivity and Transformation Pathways of 1 Amino 7 Difluoromethyl Naphthalene

Reactions Involving the Amino (-NH2) Functional Group

The amino group attached to the naphthalene (B1677914) core is a key site for various chemical modifications, including electrophilic transformations, diazotization, and condensation reactions.

Electrophilic Transformations of the Amino Group (e.g., Acylation, Sulfonylation)

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and susceptible to reactions with electrophiles. Acylation and sulfonylation are common electrophilic transformation reactions.

Acylation: This reaction involves the treatment of 1-Amino-7-(difluoromethyl)naphthalene with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base. The base neutralizes the acid byproduct and facilitates the reaction. This results in the formation of an N-acylated product, an amide.

Sulfonylation: Similarly, the amino group can react with sulfonyl chlorides in the presence of a base to yield sulfonamides. These reactions are important for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science.

Diazotization and Subsequent Transformations for Aryl Coupling

The primary aromatic amino group of this compound can be converted into a diazonium salt. numberanalytics.com This is typically achieved by reacting the amine with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. numberanalytics.comnih.gov The resulting diazonium salt is a valuable intermediate that can undergo a variety of subsequent transformations. nih.gov

One of the most significant applications of diazonium salts is the Sandmeyer reaction . nih.govwikipedia.orgopenochem.orgorganic-chemistry.org This reaction allows for the replacement of the diazonium group with a wide range of nucleophiles, including halides (Cl, Br), cyanide (CN), and others, using a copper(I) salt as a catalyst or reagent. numberanalytics.comnih.govwikipedia.orgopenochem.org This provides a powerful method for introducing diverse functional groups onto the naphthalene ring that might not be achievable through direct substitution methods. organic-chemistry.org The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgopenochem.org

The ability to perform these transformations makes this compound a useful precursor for synthesizing a variety of substituted naphthalene derivatives. For instance, palladium-catalyzed coupling reactions of fluoroalkylamines with aryl halides have been developed, highlighting the utility of such compounds in forming C-N bonds. nih.gov

Condensation Reactions and Schiff Base Formation

The amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. gsconlinepress.comnih.govscirp.orgresearchgate.net This reaction typically occurs under acidic or basic catalysis or with the application of heat and involves the elimination of a water molecule. gsconlinepress.com

Schiff bases are a versatile class of compounds with a wide range of applications, including in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. gsconlinepress.comnih.gov The formation of Schiff bases from this compound introduces a C=N double bond, which can be further modified, for example, through reduction to form secondary amines. The synthesis of Schiff bases can be achieved through various methods, including conventional heating, microwave irradiation, and ultrasonic conditions. gsconlinepress.com

Reactivity of the Difluoromethyl (-CHF2) Moiety

The difluoromethyl group is generally considered to be a stable and relatively inert functional group. acs.org However, under specific conditions, it can participate in certain chemical transformations.

Nucleophilic Substitution Reactions Involving the Fluorine Atoms

While the carbon-fluorine bond is the strongest single bond to carbon, making alkyl fluorides generally unreactive towards SN2 reactions, intramolecular nucleophilic substitution of fluorine has been demonstrated. cas.cn The reactivity of the difluoromethyl group towards nucleophilic attack is generally low. However, deprotonation of the C-H bond in the -CHF2 group can generate a difluoromethyl anion equivalent, which can then act as a nucleophile. acs.orgnih.govacs.org This approach has been used for the nucleophilic difluoromethylation of various electrophiles. nih.govacs.orgnih.gov

The reactivity of the difluoromethyl group can be influenced by the presence of other functional groups on the aromatic ring. For instance, the combination of a Brønsted superbase and a weak Lewis acid can enable the deprotonation of Ar-CF2H groups, allowing for the formation of benzylic Ar-CF2-R linkages. acs.org

Oxidative Transformations and Stability Studies

The difluoromethyl group is generally stable towards oxidation. nih.gov This stability is one of the reasons for its incorporation into drug molecules, as it can improve metabolic stability. mdpi.comnih.gov However, under certain conditions, oxidative transformations can occur. For example, manganese-mediated oxidative 18F-fluorodecarboxylation of α-fluorocarboxylic acids has been reported to yield 18F-difluoromethyl-containing molecules. nih.govacs.org

Hydrogen Bonding Capabilities of the Difluoromethyl Group

The difluoromethyl (-CF₂H) group, often considered a bioisostere of hydroxyl, thiol, or amine groups, possesses the ability to act as a hydrogen bond donor. acs.orgnih.gov This capacity stems from the polarization of the C-H bond, induced by the two highly electronegative fluorine atoms, which imparts a partial positive charge on the hydrogen atom. Consequently, this hydrogen can participate in hydrogen bonding interactions with suitable acceptor atoms like oxygen or nitrogen.

Studies on analogous aromatic compounds, such as difluoromethyl anisoles and thioanisoles, have quantitatively assessed this hydrogen bond donor strength. acs.orgnih.gov Using methods like Abraham's solute ¹H NMR analysis, the hydrogen bond acidity parameter (A) for these types of compounds was determined to be in the range of 0.085 to 0.126. nih.gov This places the difluoromethyl group's hydrogen bond donor capability on a similar scale to that of thiophenols and anilines. acs.orgnih.gov In the context of this compound, this C-H···A (where A is a hydrogen bond acceptor) interaction is a significant, albeit weak, noncovalent force that can influence molecular conformation and intermolecular interactions in condensed phases or within biological systems.

The interactions are generally characterized as C-H···F-C hydrogen bonds, which are weaker than conventional hydrogen bonds but still play a role in determining crystal packing and molecular recognition. rsc.org

Table 1: Comparative Hydrogen Bond Acidity

| Functional Group | Hydrogen Bond Acidity (A) Parameter | Reference |

|---|---|---|

| Difluoromethyl (-CF₂H) | 0.085 - 0.126 | acs.orgnih.gov |

| Thiophenol (-SH) | Similar to -CF₂H | acs.org |

| Aniline (-NH₂) | Similar to -CF₂H | acs.org |

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Ring System

The reactivity of the naphthalene core in this compound towards substitution reactions is profoundly influenced by the competing electronic effects of its two substituents.

Influence of Amino and Difluoromethyl Substituents on Aromatic Reactivity

Naphthalene itself is inherently more reactive towards electrophilic substitution than benzene (B151609) because the energy barrier to form the intermediate carbocation (a Wheland intermediate or arenium ion) is lower. libretexts.org The presence of substituents further modulates this reactivity.

Amino Group (-NH₂): The amino group at the C1 position is a powerful activating group. Through its +R (resonance) effect, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, significantly increasing the electron density of the naphthalene rings. This makes the molecule highly susceptible to attack by electrophiles.

Difluoromethyl Group (-CF₂H): Conversely, the difluoromethyl group at the C7 position is a deactivating, electron-withdrawing group. This is primarily due to the -I (inductive) effect of the electronegative fluorine atoms. It reduces the electron density of the naphthalene system, making it less reactive towards electrophiles but, crucially, activating it towards nucleophilic attack. acs.orgnih.gov

Regioselectivity and Reaction Mechanisms of Aromatic Substitution

The positions at which substitution occurs (regioselectivity) are dictated by the directing effects of the existing substituents and the stability of the reaction intermediates.

Electrophilic Aromatic Substitution: The amino group at C1 is a potent ortho, para-director. Therefore, incoming electrophiles will be directed to the positions ortho (C2) and para (C4) to the amino group.

Attack at C4 (para): This is generally the most favored position. The intermediate carbocation is highly stabilized by resonance, including a key resonance structure where the positive charge is delocalized onto the nitrogen atom of the amino group, giving every atom in the ring an octet.

Attack at C2 (ortho): This position is also activated, but substitution here often experiences greater steric hindrance from the adjacent amino group.

Substitution on the second ring: The activating effect of the amino group is strongest on its own ring (the one containing C1-C4). The deactivating effect of the difluoromethyl group on the second ring (containing C5-C8) further ensures that electrophilic substitution will occur almost exclusively on the activated ring.

The mechanism proceeds via the standard electrophilic aromatic substitution pathway: initial attack by the electrophile (E⁺) to form a resonance-stabilized carbocation (sigma complex), followed by deprotonation to restore aromaticity.

Nucleophilic Aromatic Substitution (SNAr): For SNAr to proceed, a leaving group (e.g., a halide) must be present on the ring, and the ring must be activated by an electron-withdrawing group. pressbooks.pub In this compound, the -CF₂H group serves this activating role. Electron-withdrawing groups direct incoming nucleophiles to the ortho and para positions relative to themselves.

Regioselectivity: If a leaving group were present at C6 or C8 (ortho positions to the -CF₂H group), these would be the most likely sites for nucleophilic attack. The difluoromethyl group would stabilize the negative charge of the intermediate in these cases. The amino group, being electron-donating, would disfavor a nucleophilic attack on its ring.

The mechanism for SNAr is typically a two-step addition-elimination process. nih.govpressbooks.pub The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Cyclization and Heterocyclic Annulation Reactions of this compound

The primary amino group at the C1 position serves as a versatile chemical handle for constructing new heterocyclic rings onto the naphthalene framework, a process known as annulation. These reactions are valuable for synthesizing more complex, polycyclic molecules. Based on established reactivity for aminonaphthalenes, several cyclization pathways can be proposed for this compound. nih.gov

One common strategy involves the reaction of the amino group with bifunctional electrophiles. For instance, condensation with a β-dicarbonyl compound can lead to the formation of various heterocycles.

Reaction with 1,3-Diketones: Condensation of this compound with a 1,3-diketone, such as acetylacetone (B45752) or its fluorinated analogs (e.g., trifluoroacetylacetone), followed by an acid-catalyzed intramolecular cyclization and dehydration (a variation of the Combes quinoline (B57606) synthesis or Friedländer annulation), could yield substituted benzo[h]quinoline (B1196314) derivatives. The difluoromethyl group would remain as a substituent on the final polycyclic aromatic system.

Reaction with β-Ketoesters: Similarly, reaction with a β-ketoester could be used to construct pyridinone rings fused to the naphthalene core.

Another pathway involves reactions that form five-membered heterocyclic rings.

Pyrazole Formation: Reaction with hydrazine (B178648) after converting the amino group into a different functional group (e.g., via diazotization followed by substitution to introduce a group that can be transformed into a diketone) can lead to pyrazole-containing structures, as demonstrated in related naphthalene systems. nih.gov

These cyclization reactions significantly expand the structural diversity achievable from the this compound scaffold, enabling the synthesis of novel compounds with potentially interesting electronic and photophysical properties.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Naphthalene |

| Benzene |

| Difluoromethyl anisole |

| Difluoromethyl thioanisole |

| Thiophenol |

| Aniline |

| Benzo[h]quinoline |

| Acetylacetone |

| Trifluoroacetylacetone |

| Pyrazole |

Advanced Spectroscopic and Structural Characterization Techniques for 1 Amino 7 Difluoromethyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential technique for determining the precise structure of an organic molecule. However, no specific NMR data for 1-Amino-7-(difluoromethyl)naphthalene has been reported.

High-Resolution ¹H and ¹³C NMR Analysis

Experimental ¹H and ¹³C NMR spectra are required to identify the chemical environment of the hydrogen and carbon atoms in the molecule. This would involve recording chemical shifts (δ) and coupling constants (J) for the aromatic protons on the naphthalene (B1677914) ring, the amine (-NH₂) protons, and the proton of the difluoromethyl (-CHF₂) group. Similarly, ¹³C NMR would identify each unique carbon atom in the structure. Without experimental spectra, a data table of these values cannot be compiled.

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR is a powerful tool for analyzing fluorinated compounds. For this compound, a ¹⁹F NMR spectrum would provide critical information about the difluoromethyl group. The chemical shift and the coupling to the adjacent proton (a doublet of doublets, split by the proton and the other fluorine) would confirm the -CHF₂ moiety. This data is not currently available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign the ¹H and ¹³C signals and confirm the connectivity of the atoms within the molecule. For instance, HMBC would show correlations between the fluorine atoms and the carbon of the difluoromethyl group, as well as the C-7 carbon of the naphthalene ring. No such experimental analyses have been published.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₁₁H₉F₂N). This is a critical step in confirming the identity of a newly synthesized compound. No HRMS data for this compound has been found in the literature.

Tandem Mass Spectrometry for Structural Confirmation

Tandem MS (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Key fragments for this compound would be expected from the loss of the difluoromethyl group or cleavage of the naphthalene ring system. This analytical data has not been publicly reported.

Until experimental research on this compound is conducted and published, a detailed and accurate article on its specific spectroscopic properties cannot be provided.

Computational and Theoretical Investigations of 1 Amino 7 Difluoromethyl Naphthalene

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in the computational study of molecular systems. These methods solve the Schrödinger equation (or its density-based equivalent for DFT) to determine the electronic structure and energy of a molecule. For a molecule like 1-Amino-7-(difluoromethyl)naphthalene, DFT is often the method of choice due to its favorable balance of computational cost and accuracy. Functionals such as B3LYP or ωB97X-D, combined with basis sets like 6-311++G(d,p), are commonly employed to model the geometry and properties of organic molecules. mdpi.comsciforum.net

Electronic Structure, Bonding, and Charge Distribution Analysis

The electronic properties of this compound are dictated by the interplay between the aromatic naphthalene (B1677914) core and its two functional groups. The amino (-NH₂) group at the C1 position acts as an electron-donating group through resonance, increasing the electron density of the naphthalene ring system. Conversely, the difluoromethyl (-CHF₂) group at the C7 position is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.

This push-pull electronic effect significantly influences the molecule's reactivity, polarity, and intermolecular interactions. Computational analyses like Natural Bond Orbital (NBO) and Mulliken population analysis are used to quantify the charge distribution across the molecule. nih.gov The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich regions (typically around the amino group) and electron-poor regions (near the difluoromethyl group), which are susceptible to nucleophilic and electrophilic attack, respectively. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical components of the electronic structure. The HOMO is primarily localized on the electron-rich aminonaphthalene portion, while the LUMO is distributed across the aromatic system with significant contributions from the regions influenced by the electron-withdrawing group. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.govsamipubco.com

Table 1: Illustrative Mulliken Atomic Charges for this compound This table presents hypothetical data based on computational principles for similar molecules. Actual values would be derived from specific DFT calculations.

| Atom/Group | Hypothetical Mulliken Charge (a.u.) | Rationale |

|---|---|---|

| Amino Group Nitrogen (N) | -0.45 | High electronegativity, partially offset by electron donation to the ring. |

| Difluoromethyl Carbon (C) | +0.30 | Strongly electron-deficient due to bonding with two fluorine atoms. |

| Fluorine Atoms (F) | -0.25 | Highly electronegative, withdrawing electron density. |

| Naphthalene Ring Carbons | -0.15 to +0.10 | Charge varies across the ring due to resonance and inductive effects. |

Conformational Analysis and Energy Landscapes

The flexibility of this compound is primarily associated with the rotation of the amino and difluoromethyl groups around their single bonds to the naphthalene ring. Conformational analysis is performed by systematically rotating these bonds and calculating the potential energy at each step to map out the energy landscape. nih.gov This process identifies low-energy conformers, transition states separating them, and the global minimum energy structure, which is the most stable and populated conformation. soton.ac.uk

For the amino group, rotation around the C1-N bond can influence its hydrogen-bonding capabilities and steric interactions with the adjacent hydrogen atom on the ring. For the difluoromethyl group, rotation around the C7-C(HF₂) bond determines the orientation of the fluorine and hydrogen atoms relative to the plane of the naphthalene ring. These conformational preferences are critical as they can impact how the molecule fits into a binding site of a biological target. soton.ac.ukresearchgate.net Studies on similar fluorinated compounds show that such substitutions can profoundly impact the conformational profile of a molecule. nih.gov

Table 2: Hypothetical Relative Energies for Key Conformers This table presents illustrative data based on computational principles. Actual values would be derived from a potential energy surface scan.

| Conformer Description | Relative Energy (kcal/mol) | Comment |

|---|---|---|

| Global Minimum | 0.00 | The most stable, ground-state conformation. |

| Rotamer 1 (-CHF₂ rotation) | +1.5 | A local minimum energy structure. |

| Rotamer 2 (-NH₂ rotation) | +2.8 | A higher energy conformer, likely sterically hindered. |

| Transition State (C-C rot.) | +3.5 | The energy barrier to rotation for the difluoromethyl group. |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

DFT calculations are highly effective at predicting spectroscopic data, which is invaluable for structure verification and interpretation of experimental results. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei. mdpi.com The accuracy of these predictions can be very high, often with root-mean-square deviations of less than 0.2 ppm for ¹H and 3.0 ppm for ¹³C compared to experimental values, especially when appropriate functionals and solvent models are used. mdpi.comnrel.govnih.gov

Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be calculated. These computed frequencies correspond to specific molecular motions, such as N-H stretching of the amino group, C-F stretching of the difluoromethyl group, and various C-C and C-H vibrations within the aromatic ring. Calculated frequencies are often systematically scaled to correct for anharmonicity and other method-level approximations, leading to excellent agreement with experimental spectra. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) Calculated in a simulated solvent (e.g., CDCl₃) relative to TMS. These are hypothetical values based on known substituent effects and DFT benchmark studies.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹³C | C1 (bearing -NH₂) | 145.5 |

| C7 (bearing -CHF₂) | 130.0 (triplet due to C-F coupling) | |

| Aromatic Carbons | 110 - 135 | |

| Difluoromethyl Carbon | 115.0 (triplet due to C-F coupling) | |

| ¹H | -NH₂ Protons | 4.5 |

| -CHF₂ Proton | 6.8 (triplet due to H-F coupling) | |

| Aromatic Protons | 7.0 - 8.0 |

Table 4: Predicted Key IR Frequencies (Illustrative) Hypothetical values based on characteristic group frequencies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric & symmetric) | 3400 - 3500 |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aromatic C=C Stretch | 1500 - 1620 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch (asymmetric & symmetric) | 1050 - 1150 |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations model its dynamic behavior over time. In an MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules or a lipid bilayer, and Newton's laws of motion are solved for every atom over a series of very short time steps.

For this compound, MD simulations could be used to study its solvation properties, predicting how it orients itself in aqueous versus nonpolar environments. Furthermore, if the compound is being investigated as a potential drug, MD simulations can model its interaction with a target protein. nih.gov These simulations reveal the stability of the binding pose, identify key hydrogen bonds and hydrophobic interactions, and calculate the free energy of binding, providing crucial information for structure-activity relationship (SAR) studies. acs.orgdntb.gov.ua

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into pathways that are difficult or impossible to observe experimentally. By modeling the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states.

Transition State Analysis for Key Synthetic Steps

A key step in the synthesis of this compound could involve the introduction of the amino group onto a pre-existing 7-(difluoromethyl)naphthalene scaffold, perhaps via a nucleophilic aromatic substitution or a reduction of a nitro group. Alternatively, a difluoromethylation reaction on an aminonaphthalene precursor could be a critical step. acs.orgrsc.org

Using DFT, the proposed reaction pathway can be modeled. A transition state search algorithm locates the highest energy point along the lowest energy reaction path—the transition state. The structure of this transient species provides a snapshot of the bond-breaking and bond-forming processes. Frequency calculations are used to confirm the transition state (which has exactly one imaginary frequency corresponding to the reaction coordinate) and to calculate the activation energy (the energy difference between the reactants and the transition state). This information helps chemists understand the feasibility of a proposed reaction, predict the effects of catalysts, and optimize reaction conditions. acs.org

Energetic Profiles of Chemical Transformations

The energetic profiles of chemical transformations involving this compound would be investigated using computational quantum chemistry methods, such as Density Functional Theory (DFT). These studies would calculate the potential energy surface of a reaction to identify transition states and intermediates, thereby determining activation energies and reaction enthalpies.

For a molecule like this compound, transformations of interest would likely include reactions at the amino group or nucleophilic aromatic substitution on the naphthalene ring. The difluoromethyl group (-CHF₂) acts as an electron-withdrawing group, which would influence the reactivity of the aromatic system. Theoretical calculations would be essential to quantify this influence.

Table 1: Hypothetical Energetic Data for a Reaction of this compound

| Transformation | Computational Method | Calculated Activation Energy (kJ/mol) | Calculated Enthalpy of Reaction (kJ/mol) |

| N-alkylation | DFT (B3LYP/6-31G*) | Data Not Available | Data Not Available |

| Nucleophilic Substitution | DFT (M06-2X/def2-TZVP) | Data Not Available | Data Not Available |

| Oxidation of Amino Group | CCSD(T)/aug-cc-pVTZ | Data Not Available | Data Not Available |

| This table is illustrative and does not contain real experimental or calculated data due to the lack of specific research on this compound. The computational methods listed are examples of those commonly used for such analyses. |

Meisenheimer Complex Formation in Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aromatic compounds bearing electron-withdrawing groups. The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a stable intermediate known as a Meisenheimer complex. wikipedia.org This complex is a reaction adduct between the electron-poor arene and the incoming nucleophile. wikipedia.org

For this compound, the -CHF₂ group would activate the naphthalene ring towards nucleophilic attack. A computational study would model the interaction of a nucleophile (e.g., a methoxide (B1231860) ion) with the naphthalene system. The calculations would aim to:

Determine the preferred site of nucleophilic attack.

Calculate the geometry and stability of the resulting Meisenheimer complex.

Analyze the charge distribution within the complex, which is typically delocalized over the aromatic ring and the electron-withdrawing groups. wikipedia.org

The stability of such complexes is a critical factor in the kinetics of SNAr reactions. nih.gov While some stable Meisenheimer complexes have been isolated and characterized, they are typically studied as reactive intermediates. nih.gov For the naphthalene system , the presence of both an electron-donating amino group and an electron-withdrawing difluoromethyl group would present a complex system for theoretical analysis.

Structure-Reactivity Relationships from a Theoretical Perspective

The relationship between the molecular structure of this compound and its chemical reactivity would be explored through computational analysis of its electronic properties. Key parameters derived from quantum chemical calculations provide insight into how the molecule will behave in a chemical reaction.

Key Theoretical Descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy and localization of the HOMO indicate the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For this compound, the amino group would likely contribute significantly to the HOMO, while the difluoromethyl-substituted ring would influence the LUMO.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electron-rich areas (susceptible to electrophilic attack) and electron-poor areas (susceptible to nucleophilic attack). The region around the amino group would be expected to be electron-rich, while the aromatic ring, influenced by the -CHF₂ group, would be relatively electron-poor.

Calculated Atomic Charges: Methods such as Natural Bond Orbital (NBO) analysis would be used to calculate the partial charges on each atom. This would quantify the electron-donating and electron-withdrawing effects of the substituents and help predict the most reactive sites.

Table 2: Predicted Structure-Reactivity Descriptors for this compound

| Descriptor | Predicted Influence of Substituents | Implication for Reactivity |

| HOMO Energy | The amino group (-NH₂) will raise the HOMO energy. | Increased nucleophilicity and susceptibility to electrophilic attack at the amino group or ortho/para positions. |

| LUMO Energy | The difluoromethyl group (-CHF₂) will lower the LUMO energy. | Increased electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. |

| Electrostatic Potential | Negative potential near the -NH₂ group; Positive potential on the aromatic ring. | The amino group is a site for electrophiles; the ring is a site for nucleophiles. |

| This table represents qualitative predictions based on established chemical principles, not specific computational results. |

Applications of 1 Amino 7 Difluoromethyl Naphthalene As a Versatile Chemical Building Block

Precursor in Complex Organic Synthesis

The unique combination of a naphthalene (B1677914) framework, a difluoromethyl group, and an amino substituent in 1-Amino-7-(difluoromethyl)naphthalene provides a rich platform for the construction of complex organic molecules. Its utility as a precursor is evident in its potential for asymmetric synthesis, its role in designing efficient multi-component reactions, and its application in the synthesis of novel fluorinated polycyclic aromatic compounds.

Asymmetry Induction and Chiral Auxiliary Applications

While direct examples of this compound as a chiral auxiliary are not extensively documented, its structural features strongly suggest its potential in asymmetric synthesis. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comresearchgate.net The rigid naphthalene backbone of this compound provides a well-defined steric environment that can effectively bias the approach of reagents to a reactive center.

The amino group serves as a convenient handle for attaching the prochiral substrate. For instance, acylation of the amino group with a prochiral carboxylic acid derivative would yield an amide. The subsequent enolization and reaction with an electrophile would be influenced by the chiral environment of the naphthalene auxiliary, leading to the formation of one diastereomer in excess. The difluoromethyl group, with its steric bulk and electronic effects, would further contribute to the facial discrimination. After the desired stereocenter is set, the auxiliary can be cleaved and potentially recycled. The principles of asymmetric additions to chiral naphthalenes have been successfully applied in the synthesis of natural products, demonstrating the viability of this approach. acs.orgacs.org

Table 1: Potential Reactions for Asymmetry Induction using a Naphthalene-based Chiral Auxiliary

| Reaction Type | Prochiral Substrate | Reagent | Potential Chiral Product |

| Alkylation | N-acylated derivative | Alkyl halide | α-Substituted carboxylic acid derivative |

| Aldol Reaction | N-acylated derivative | Aldehyde | β-Hydroxy carboxylic acid derivative |

| Diels-Alder Reaction | N-acryloyl derivative | Diene | Chiral cyclic adduct |

Role in Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. researchgate.netbeilstein-journals.org The amino group of this compound makes it an ideal candidate for participation in various MCRs, particularly isocyanide-based reactions like the Ugi and Passerini reactions. beilstein-journals.orgnih.govscispace.com

In a Ugi four-component reaction (U-4CR), an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide react to form an α-acylamino amide. beilstein-journals.org this compound can serve as the amine component, introducing the fluorinated naphthalene moiety into the final product in a single step. This strategy allows for the rapid generation of diverse libraries of complex molecules with potential biological activity. The fluorinated naphthalene unit can significantly influence the pharmacological properties of the resulting compounds. The development of MCRs involving fluorinated building blocks is an active area of research. researchgate.netvjs.ac.vn

Table 2: Hypothetical Ugi Reaction Incorporating this compound

| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) |

| This compound | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide |

The resulting product would be a complex amide containing the 7-(difluoromethyl)naphthalene scaffold.

Synthesis of Novel Fluorinated Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic analogues are of significant interest due to their unique electronic and photophysical properties. escholarship.orgnih.govyoutube.com this compound is a valuable precursor for the synthesis of larger, more complex fluorinated PAHs. The amino group can be transformed into other functionalities, such as a diazonium salt, which can then participate in various coupling and cyclization reactions to build up the polycyclic system.

For instance, the amino group can be converted to an iodo or bromo substituent via a Sandmeyer reaction. This halogenated naphthalene derivative can then undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, with other aromatic building blocks to construct larger PAHs. rsc.org Furthermore, the amino group can direct ortho-lithiation, allowing for the introduction of substituents at the C2 position, which can then be elaborated into additional fused rings. The synthesis of complex PAHs often involves the strategic assembly of smaller aromatic fragments, and this compound provides a unique and valuable starting point for such endeavors. youtube.com

Development of Functional Materials and Probes

The distinct electronic and photophysical properties of the this compound scaffold make it an attractive building block for the development of advanced functional materials and chemical probes.

Building Block for Optoelectronic and Polymeric Materials (focus on chemical design)

The field of organic electronics relies on the design and synthesis of novel π-conjugated molecules and polymers with tailored optoelectronic properties. rsc.orgresearchgate.netalfa-chemistry.com Naphthalene derivatives are widely used in the construction of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to their inherent charge-transporting capabilities and photostability. gatech.edunih.govresearchgate.net The introduction of a difluoromethyl group into the naphthalene core, as in this compound, can significantly modulate the electronic properties of the resulting materials. The electron-withdrawing nature of the CHF₂ group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is often desirable for n-type (electron-transporting) materials.

The amino group provides a versatile point for polymerization or for attaching the naphthalene unit to other functional moieties. For example, it can be used to form polyamides or polyimides, incorporating the fluorinated naphthalene unit into the polymer backbone. Alternatively, the amino group can be modified to introduce other polymerizable groups. The ability to fine-tune the electronic properties through the strategic placement of fluorine-containing substituents makes this compound a highly promising monomer for the synthesis of novel optoelectronic polymers. nih.gov

Table 3: Potential Polymer Architectures from this compound

| Polymer Type | Linkage | Potential Properties |

| Polyamide | Amide bond | High thermal stability, good mechanical properties |

| Polyimide | Imide ring | Excellent thermal and chemical resistance, good dielectric properties |

| Substituted Polyphenylenevinylene (PPV) | Vinylene linkage (after modification of the amino group) | Electroluminescent, suitable for OLEDs |

Design of Chemical Probes for Spectroscopic or Mechanistic Studies

Fluorescent probes are indispensable tools in chemistry and biology for sensing and imaging various analytes and processes. Naphthalene-based fluorophores are well-established due to their high quantum yields and sensitivity to the local environment. nih.govnih.gov The amino group in this compound can act as a recognition site for specific analytes, and its interaction can lead to a change in the fluorescence properties of the naphthalene core, enabling its use as a chemosensor. thno.org

Furthermore, the ¹⁹F nucleus of the difluoromethyl group offers a unique handle for nuclear magnetic resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique for studying molecular structure, dynamics, and interactions, as the ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio. nih.govresearchgate.net A molecule containing this compound could be used as a probe in mechanistic studies, where changes in the ¹⁹F NMR chemical shift would provide detailed information about the electronic environment of the difluoromethyl group during a chemical reaction or a binding event. nih.govresearchgate.net The use of fluorinated probes like 1-anilino-8-naphthalenesulfonate (ANS) for studying protein folding highlights the utility of such molecules. plos.orgnih.gov

Table 4: Spectroscopic Properties and Potential Probe Applications

| Spectroscopic Technique | Probing Moiety | Information Gained | Potential Application |

| Fluorescence Spectroscopy | Naphthalene ring system | Changes in local environment, analyte binding | Fluorescent chemosensor for metal ions or biomolecules |

| ¹⁹F NMR Spectroscopy | Difluoromethyl group | Electronic environment, molecular interactions | Mechanistic probe for reaction pathways, binding studies |

Advanced Chemical Derivatization for Material Science Exploration

The strategic functionalization of aromatic compounds is a cornerstone of modern material science, enabling the precise tuning of molecular properties to achieve desired bulk characteristics. The compound this compound stands out as a particularly valuable and versatile chemical building block in this field. Its unique architecture, featuring a reactive primary amino group and a strongly electron-withdrawing difluoromethyl group on a rigid naphthalene scaffold, provides a rich platform for advanced chemical derivatization. This allows for the systematic exploration of novel materials with tailored optical, electronic, and thermal properties for a range of applications.

The primary amino group (–NH₂) at the 1-position serves as a versatile synthetic handle for a multitude of chemical transformations. This reactivity allows for the construction of larger, more complex molecular and macromolecular structures. Common derivatization strategies for aromatic amines can be readily applied to this molecule, opening avenues to diverse classes of materials.

One of the most fundamental reactions of primary aromatic amines is N-acylation . The reaction of this compound with acyl chlorides or anhydrides yields N-acyl derivatives. This transformation can be used to enhance solubility and modify the electronic properties of the naphthalene core. The resulting amides can serve as important intermediates for further synthetic elaborations.

Another significant derivatization is the formation of Schiff bases . These compounds, characterized by the azomethine (–C=N–) group, are typically formed through the condensation reaction of the primary amine with various aldehydes or ketones. bibliomed.orgresearchgate.netscience.govnih.govresearchgate.net The resulting Schiff bases often exhibit interesting properties such as liquid crystallinity and have potential applications in chemical sensors and as ligands in coordination chemistry. bibliomed.orgresearchgate.netscience.govnih.govresearchgate.net The electronic nature of the substituents on the aldehyde component can be varied to fine-tune the optoelectronic properties of the final material.

The synthesis of azo dyes represents another important application of this building block. unb.caresearchgate.netcuhk.edu.hkyoutube.comresearchgate.net The process involves the diazotization of the amino group using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures, to form a diazonium salt. unb.cacuhk.edu.hkyoutube.com This highly reactive intermediate is then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or another amine, to form an azo compound (Ar-N=N-Ar'). cuhk.edu.hk The extensive π-conjugation in these dyes leads to strong absorption in the visible region of the electromagnetic spectrum. The presence of the difluoromethyl group can influence the color and photostability of the resulting dye.

Furthermore, this compound can serve as a monomer in the synthesis of high-performance polymers , such as polyimides. mdpi.comnih.govscilit.comcetjournal.it Polyimides are renowned for their exceptional thermal stability, mechanical strength, and dielectric properties. mdpi.comscilit.comcetjournal.it The synthesis typically involves a two-step process where the diamine monomer reacts with a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. mdpi.comnih.gov The incorporation of the difluoromethylnaphthalene moiety into the polymer backbone is expected to enhance thermal stability and may improve solubility and processability.

The table below summarizes the potential advanced chemical derivatizations of this compound for material science exploration, based on established chemical principles for aromatic amines.

| Derivative Class | General Synthetic Route | Key Potential Properties | Potential Material Science Application |

|---|---|---|---|

| N-Acyl Derivatives | Acylation with acyl halides or anhydrides | Improved solubility, modified electronic character | Synthetic intermediates for functional materials |

| Schiff Bases | Condensation with aldehydes or ketones bibliomed.orgresearchgate.netscience.govnih.govresearchgate.net | Liquid crystallinity, potential for chemosensing | Liquid crystal displays, chemical sensors |

| Azo Dyes | Diazotization followed by azo coupling unb.caresearchgate.netcuhk.edu.hkyoutube.comresearchgate.net | Tunable color, potential for nonlinear optics | Advanced pigments, optical data storage |

| Polyimides | Polycondensation with dianhydrides mdpi.comnih.govscilit.comcetjournal.it | High thermal stability, good mechanical and dielectric properties | High-performance films, advanced electronics |

The systematic investigation of these and other derivatization pathways will undoubtedly unlock the full potential of this compound as a versatile platform for the design and synthesis of next-generation functional materials.

Q & A

Q. Optimization parameters :

Q. Critical considerations :

- Purification via column chromatography or recrystallization is essential to remove byproducts like unreacted amines or fluorinated intermediates .

Basic: Which spectroscopic and analytical techniques validate the structural integrity of this compound?

Answer:

- NMR spectroscopy :

- ¹⁹F NMR : Confirms the presence of the difluoromethyl group (δ ≈ -100 to -120 ppm) and absence of monofluorinated impurities .

- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm) and amino protons (δ 5.0–6.0 ppm) verify substitution patterns .

- IR spectroscopy : Stretching frequencies for C–F bonds (1000–1100 cm⁻¹) and N–H bonds (3300–3500 cm⁻¹) .

- Elemental analysis : Ensures empirical formula consistency (C₁₁H₁₀F₂N) .

Q. Comparative data :

| Technique | Key Peaks/Bands | Structural Confirmation |

|---|---|---|

| ¹H NMR | δ 7.8 (aromatic), δ 5.5 (NH₂) | Amino and naphthalene backbone |

| ¹⁹F NMR | δ -110 (CF₂H) | Difluoromethyl group |

Advanced: How does the difluoromethyl group influence metabolic stability and target interactions?

Answer:

The CF₂H group enhances:

- Lipophilicity : Increases logP by ~0.5–1.0 units, improving membrane permeability .

- Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism via cytochrome P450 enzymes, prolonging half-life .

- Target binding : The CF₂H group engages in hydrophobic interactions with protein pockets (e.g., kinases) and stabilizes hydrogen-bonding networks .

Case study :

In fluorinated naphthalene analogs, replacing –CH₃ with –CF₂H increased IC₅₀ values by 3-fold against EGFR kinase due to enhanced binding affinity .

Advanced: What in vitro assays are suitable for assessing cytotoxicity in respiratory cell lines?

Answer:

- Cell viability assays :

- MTT assay: Measures mitochondrial activity in A549 (lung adenocarcinoma) or BEAS-2B (bronchial epithelial) cells .

- Lactate dehydrogenase (LDH) release: Quantifies membrane integrity post-exposure .

- Oxidative stress markers :

- Glutathione (GSH) depletion and ROS generation via fluorescence probes (e.g., DCFH-DA) .

Q. Experimental design :

| Parameter | Recommendation | Rationale |

|---|---|---|

| Exposure time | 24–48 hrs | Balances acute toxicity and metabolic adaptation |

| Dose range | 1–100 µM | Covers subtoxic to IC₅₀ concentrations |

| Controls | DMSO vehicle, positive control (e.g., cisplatin) | Normalizes solvent effects |

Advanced: How to resolve discrepancies in toxicity data across experimental models?

Answer:

Discrepancies often arise from:

- Species-specific metabolism : Rodent vs. human liver microsomes may metabolize the compound differently .

- Exposure route variability : Oral vs. inhalation studies yield divergent bioavailability profiles .

Q. Mitigation strategies :

Harmonize protocols : Use OECD guidelines for consistent dosing and endpoints .

Mechanistic studies : Apply toxicogenomics to identify conserved pathways (e.g., CYP450 induction) across models .

Risk of bias assessment : Evaluate study design using criteria like randomization and blinding (Table C-7, ).

Q. Data reconciliation example :

| Model | Reported LD₅₀ (mg/kg) | Adjusted for Bioavailability |

|---|---|---|

| Rat (oral) | 500 | 350 (human-equivalent dosing) |

| Human (in vitro) | N/A | IC₅₀: 50 µM (extrapolated) |

Advanced: What computational tools predict the environmental fate of this compound?

Answer:

Q. Environmental persistence :

| Parameter | Value | Implication |

|---|---|---|

| Photodegradation t₁/₂ | 5–10 days | Moderate sunlight stability |

| Aerobic degradation | Low (BIOWIN <0.5) | Potential for accumulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.